

Application Notes: Pik-108 for In Vivo Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **Pik-108**, a phosphoinositide 3-kinase (PI3K) inhibitor, in in vivo animal models. This document covers the mechanism of action, formulation, administration, and experimental design considerations for preclinical research.

Introduction to Pik-108

Pik-108 is a non-ATP competitive, allosteric inhibitor with selectivity for the p110β and p110δ isoforms of Class I PI3K[1][2]. The PI3K/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, metabolism, and survival[3][4]. Dysregulation of this pathway is a common event in various cancers, often through mutations in the PIK3CA gene or inactivation of the tumor suppressor PTEN[4][5]. By inhibiting PI3K, **Pik-108** blocks the phosphorylation and subsequent activation of AKT, a key downstream effector, thereby impeding tumor cell signaling[1]. While PI3K inhibitors have shown promise in cancer therapy, they can also exert non-cell-autonomous effects on the tumor microenvironment, such as impairing angiogenesis[6].

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K in cell signaling and the point of inhibition by compounds like **Pik-108**. Activation of Receptor Tyrosine Kinases (RTKs) by growth factors initiates the pathway, leading to PI3K activation. PI3K then phosphorylates phosphatidylinositol-

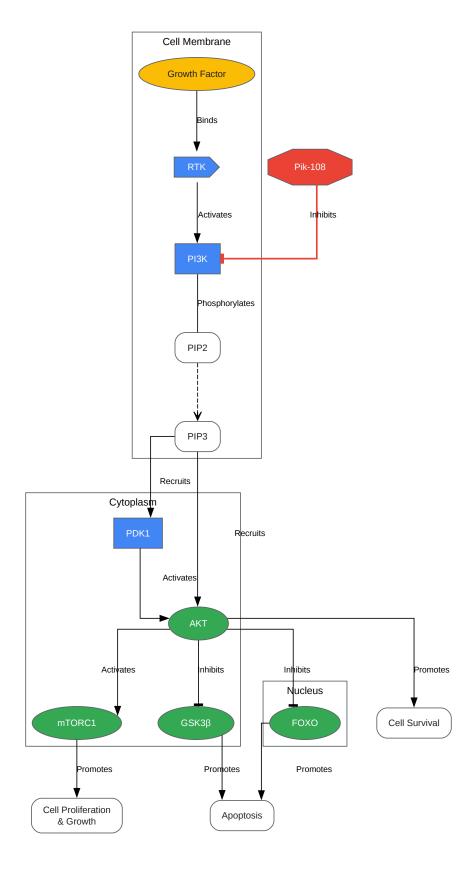






4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to AKT activation and subsequent downstream signaling.





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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pik-108.



Properties of Pik-108

A summary of the key characteristics of **Pik-108** is provided in the table below.

Property	Description	Reference(s)	
Target(s)	Phosphoinositide 3-kinase (PI3K), with selectivity for p110 β and p110 δ isoforms.	[2]	
Mechanism of Action	Non-ATP competitive, allosteric inhibitor. Binds to a non-ATP binding site in the kinase C-lobe[7][8].	[1][2][7]	
Molecular Formula	C22H24N2O3	[2]	
Molecular Weight	364.44 g/mol	[2]	
In Vitro Effect	ro Effect Blocks the phosphorylation of Protein Kinase B (PKB/Akt)[1].		
Solubility (DMSO)	73 mg/mL (200.3 mM)	[2]	

Experimental Protocols In Vivo Formulation of Pik-108

Proper formulation is critical for ensuring drug solubility, stability, and bioavailability in animal models. The working solution for in vivo experiments should be prepared fresh on the day of use[1]. Below are validated protocols for preparing **Pik-108** for administration.

Important: Always begin by preparing a clear stock solution in DMSO. Subsequently, add cosolvents sequentially as described. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[1].



Administration Route	Vehicle Composition	Final Concentration	Protocol Example (for 1 mL)	Reference(s)
Injection (IP, IV)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL	1. Add 400 µL PEG300 to 100 µL of a 20.8 mg/mL DMSO stock. 2. Mix evenly. 3. Add 50 µL Tween-80 and mix. 4. Add 450 µL Saline to reach a final volume of 1 mL.	[1]
Injection (IP, IV)	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.08 mg/mL	1. Add 900 μL of 20% SBE-β-CD in Saline to 100 μL of a 20.8 mg/mL DMSO stock. 2. Mix evenly.	[1]
Oral Gavage	5% DMSO, 95% Corn Oil	≥ 3.65 mg/mL	1. Add 950 μL of corn oil to 50 μL of a 73 mg/mL DMSO stock. 2. Mix evenly.	[2]
Oral Gavage	Carboxymethylce Ilulose sodium (CMC-Na) solution	≥ 5 mg/mL	1. Add 5 mg of Pik-108 powder to 1 mL of an appropriate concentration of CMC-Na solution (e.g., 0.5%). 2. Mix to obtain a	[2]



homogeneous suspension.

Dosage and Administration in Animal Models

While specific in vivo efficacy studies detailing the dosage of **Pik-108** are not widely published, data from other pan- and isoform-selective PI3K inhibitors can provide a starting point for doserange finding studies. The appropriate dose will depend on the animal model, tumor type, and administration route.

The following table summarizes dosages used for other PI3K inhibitors in murine xenograft models, which can serve as a reference.

PI3K Inhibitor	Target(s)	Animal Model	Route	Dosage Regimen	Observed Effect	Referenc e(s)
GDC-0941	Pan-Class I	Athymic Mice	p.o.	25 - 150 mg/kg, daily	Dose- dependent tumor growth inhibition	[9]
NVP- BEZ235	Pan-PI3K / mTOR	Mice	p.o.	30 - 52.5 mg/kg, single dose	Suppressio n of p-Akt levels in lung tissue	[10]
AZD8835	ΡΙ3Κα / ΡΙ3Κβ	Breast Cancer Xenografts	p.o.	Intermittent high doses	Induced apoptosis and tumor regression	[11]

Recommendation: It is crucial to conduct a preliminary dose-finding and maximum tolerated dose (MTD) study for **Pik-108** in the specific animal model being used. Pharmacodynamic markers, such as p-Akt levels in tumor tissue or surrogate tissues, should be assessed to confirm target engagement at various dose levels[4].

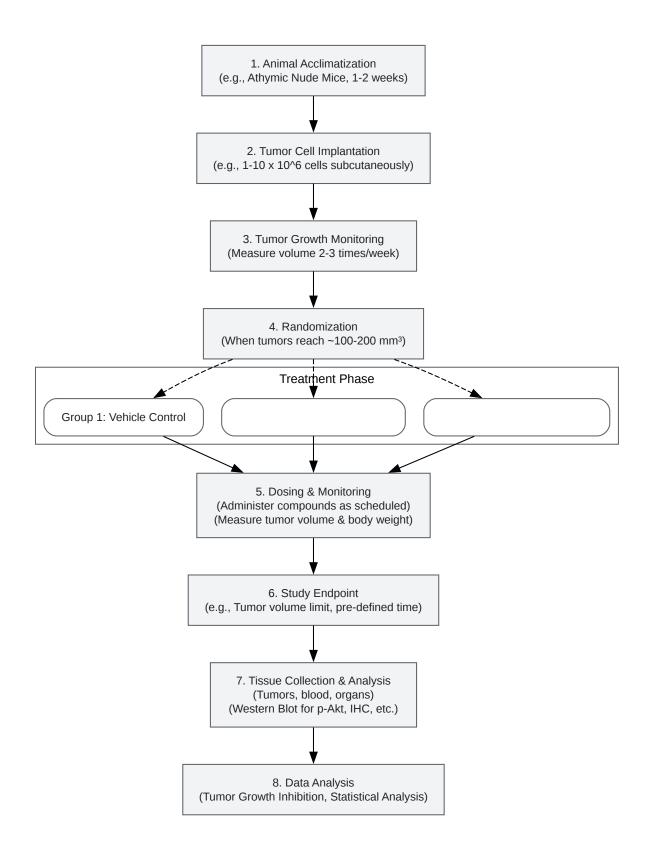




General Protocol for a Xenograft Efficacy Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of **Pik-108** in a subcutaneous xenograft model.





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Caption: Standard experimental workflow for an in vivo xenograft study.



Methodology Details:

- Animal Model: Select an appropriate immunodeficient mouse strain (e.g., athymic nude or NOD-SCID) for human tumor cell line xenografts.
- Cell Culture and Implantation: Culture cancer cells of interest under sterile conditions.
 Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) for subcutaneous injection into the flank of the mice.
- Tumor Measurement: Once tumors are established, measure their dimensions using digital calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
- Randomization and Dosing: When tumors reach a pre-determined average size (e.g., 100-200 mm³), randomize animals into treatment groups (Vehicle control, Pik-108 low dose, Pik-108 high dose). Dosing should commence according to the schedule determined in preliminary studies[9].
- Monitoring: Monitor tumor volume and animal body weight 2-3 times per week as indicators
 of efficacy and toxicity, respectively.
- Pharmacodynamic Assessment: To confirm target engagement, a satellite group of animals can be euthanized at specific time points after dosing (e.g., 2, 4, 8, 24 hours). Tumors should be rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis (e.g., Western blot for p-Akt).
- Endpoint and Analysis: The study may be terminated when tumors in the control group reach a specific size or after a fixed duration. Calculate the Tumor Growth Inhibition (TGI) for each treatment group and perform statistical analysis to determine significance.

Safety and Toxicology Considerations

Researchers should be aware of the potential on-target toxicities associated with PI3K inhibition.

Hyperglycemia: Inhibition of PI3Kα, in particular, can interfere with insulin signaling, leading
to elevated blood glucose levels[11][12]. While Pik-108 is more selective for p110β/δ,
monitoring blood glucose may still be prudent.



- Gastrointestinal Issues: Diarrhea and colitis are known side effects of some PI3K inhibitors[11].
- General Health: Monitor animals for signs of toxicity, including significant weight loss (>15-20%), lethargy, ruffled fur, or other changes in behavior.

These application notes are intended as a guide. All protocols should be adapted and optimized for the specific experimental context and must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

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